molecular formula C15H9N3OS2 B12918203 3-(1,3-Benzothiazol-2-yl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one CAS No. 880644-11-1

3-(1,3-Benzothiazol-2-yl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B12918203
CAS No.: 880644-11-1
M. Wt: 311.4 g/mol
InChI Key: LJKHWKLUXHYDKY-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features both benzothiazole and quinazolinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzothiazole with isothiocyanates, followed by cyclization with anthranilic acid derivatives. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of benzothiazole and quinazolinone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

880644-11-1

Molecular Formula

C15H9N3OS2

Molecular Weight

311.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H9N3OS2/c19-13-9-5-1-2-6-10(9)16-14(20)18(13)15-17-11-7-3-4-8-12(11)21-15/h1-8H,(H,16,20)

InChI Key

LJKHWKLUXHYDKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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